molecular formula C13H20N2O2Si B12234675 Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1h-pyrazol-1-yl}propanoate

Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1h-pyrazol-1-yl}propanoate

Cat. No.: B12234675
M. Wt: 264.39 g/mol
InChI Key: IXRQMBUQYWQVFH-UHFFFAOYSA-N
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Description

Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1h-pyrazol-1-yl}propanoate is a complex organic compound that features a pyrazole ring substituted with a trimethylsilyl-ethynyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1h-pyrazol-1-yl}propanoate typically involves multiple steps, starting with the preparation of the pyrazole ring. . The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1h-pyrazol-1-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ester group or the pyrazole ring.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1h-pyrazol-1-yl}propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1h-pyrazol-1-yl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl-ethynyl group can enhance the compound’s binding affinity to these targets, while the ester group can facilitate its transport across cell membranes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1h-pyrazol-1-yl}propanoate is unique due to its combination of a pyrazole ring, a trimethylsilyl-ethynyl group, and an ethyl ester group.

Biological Activity

Ethyl 3-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate (CAS 2054954-62-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Core Structure : The compound contains a pyrazole ring, which is known for its diverse biological activities.
  • Functional Groups : The presence of a trimethylsilyl group enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Properties

  • Antitumor Activity :
    • Recent studies have indicated that compounds containing pyrazole moieties exhibit significant antitumor properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation in various in vitro models. This compound may share similar mechanisms, potentially acting through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
  • Antimicrobial Effects :
    • Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The incorporation of the trimethylsilyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.
  • Neuroprotective Effects :
    • Emerging research suggests that pyrazole derivatives can offer neuroprotective benefits, possibly through antioxidant mechanisms or by modulating neurotransmitter systems. This could position this compound as a candidate for further investigation in neurodegenerative diseases.

The exact mechanisms through which this compound exerts its biological effects are still under exploration. However, several potential pathways have been identified:

  • Inhibition of Enzymatic Activity : Similar compounds often act as inhibitors of key enzymes involved in metabolic pathways, which could lead to altered cellular homeostasis.
  • Receptor Modulation : The compound may interact with specific receptors, influencing downstream signaling cascades that affect cell survival and proliferation.

Study on Antitumor Activity

A recent study investigated the antitumor effects of pyrazole derivatives in human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast and colon cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity.

Neuroprotective Mechanism Exploration

Another study focused on the neuroprotective effects of pyrazole derivatives in animal models of ischemic brain injury. The results suggested that these compounds could reduce neuronal death and improve functional outcomes post-injury. This indicates a promising avenue for further research into this compound as a potential therapeutic agent for neurodegenerative conditions.

Data Summary Table

Biological Activity Mechanism Reference Study
AntitumorCell cycle inhibition, apoptosis induction
AntimicrobialMembrane penetration enhancement
NeuroprotectiveAntioxidant activity, neurotransmitter modulation

Properties

Molecular Formula

C13H20N2O2Si

Molecular Weight

264.39 g/mol

IUPAC Name

ethyl 3-[3-(2-trimethylsilylethynyl)pyrazol-1-yl]propanoate

InChI

InChI=1S/C13H20N2O2Si/c1-5-17-13(16)7-10-15-9-6-12(14-15)8-11-18(2,3)4/h6,9H,5,7,10H2,1-4H3

InChI Key

IXRQMBUQYWQVFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C=CC(=N1)C#C[Si](C)(C)C

Origin of Product

United States

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